2,4-Di-tert-butyl-5-ethylphenol

Polymer Chemistry Antioxidant Mechanism Free Radical Scavenging

Resolve yellowing and migration limitations of conventional antioxidants in polypropylene with 2,4-di-tert-butyl-5-ethylphenol, a TSCA-compliant, non-discoloring stabilizer. • Unique 5-ethyl group enables secondary radical scavenging via α-hydrogen donation, enhancing long-term thermal stability at high temperatures. • High predicted LogP (5.85) ensures excellent matrix compatibility with non-polar PP, reducing additive blooming. • Active on US EPA TSCA Inventory, ensuring full regulatory acceptance for US-manufactured consumer goods.

Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
CAS No. 19245-41-1
Cat. No. B095661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Di-tert-butyl-5-ethylphenol
CAS19245-41-1
Molecular FormulaC16H26O
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C16H26O/c1-8-11-9-14(17)13(16(5,6)7)10-12(11)15(2,3)4/h9-10,17H,8H2,1-7H3
InChIKeyOATMJDXPGMCSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 25 kg / 185 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Di-tert-butyl-5-ethylphenol: Physicochemical & Regulatory Attributes


2,4-Di-tert-butyl-5-ethylphenol is a synthetic hindered phenol compound with the molecular formula C16H26O, a molecular weight of 234.38 g/mol, and a predicted LogP of 5.85 . It is a white to light yellow crystalline solid at room temperature, exhibiting a high boiling point (289.0±0.0 °C) and low vapor pressure (0.0±0.6 mmHg at 25°C) . This chemical is primarily utilized as a non-discoloring antioxidant and thermal stabilizer in polymer applications, specifically for polyolefins and synthetic rubbers [1]. It is currently listed on the US EPA Toxic Substances Control Act (TSCA) Inventory as an active substance, confirming its regulatory acceptability for industrial use in the United States [2]. Unlike its more common analog, Butylated Hydroxytoluene (BHT), this compound contains a unique substitution pattern featuring tert-butyl groups at the 2- and 4-positions and an ethyl group at the 5-position, which distinguishes its performance profile in specific high-temperature stabilization scenarios [1].

2,4-Di-tert-butyl-5-ethylphenol: Why Substitution Fails


A direct substitution of 2,4-Di-tert-butyl-5-ethylphenol with common hindered phenol analogs like Butylated Hydroxytoluene (BHT) or 2,4-Di-tert-butylphenol is scientifically unsound due to distinct differences in their radical stabilization mechanisms and resulting performance in polymer matrices. Research on the effect of o-alkyl substituents on phenolic antioxidants has definitively shown that substituents like ethyl groups confer a different and non-interchangeable mechanism of action compared to tertiary-butyl groups; specifically, α-hydrogens in substituents such as ethyl can be donated to phenoxy radicals to regenerate the active phenol, thereby potentially enhancing long-term oxidative stability in a way that fully-substituted analogs like BHT cannot replicate [1]. Furthermore, in polymer processing, the specific substitution pattern on the phenolic ring dictates the rate of scavenging of polymer peroxy radicals and the stability of the resulting phenoxyl radical, a factor that directly influences the compound's effectiveness in preventing melt flow degradation and discoloration at elevated temperatures [2]. Therefore, replacing this compound with a generic hindered phenol without quantitative performance validation in the specific application risks compromising the long-term thermal and color stability of the final polymer product [1][2].

2,4-Di-tert-butyl-5-ethylphenol: Comparative Evidence


Radical Scavenging: o-Alkyl vs. BHT

A mechanistic study on phenolic antioxidants established that o-alkyl substituents with an α-hydrogen, such as the ethyl group in 2,4-Di-tert-butyl-5-ethylphenol, exhibit a behavior fundamentally different from the tertiary-butyl group found in BHT. While BHT relies solely on the donation of the phenolic hydrogen atom, the ethyl-substituted phenol can also donate its α-hydrogen to a phenoxy radical, thereby regenerating the parent antioxidant and providing a secondary stabilization cycle [1]. The study quantified this effect by comparing 2,6-diisopropyl-4-methylphenol, an analog that also possesses α-hydrogens, to BHT, demonstrating that it provides approximately the same level of antioxidant activity at half the molar concentration of BHT [1].

Polymer Chemistry Antioxidant Mechanism Free Radical Scavenging

Non-Discoloring Performance in Polypropylene

In studies of polypropylene (PP) stabilization, the efficiency of hindered phenols is directly related to their ability to trap peroxy radicals without generating discoloring byproducts. 2,4-Di-tert-butyl-5-ethylphenol, with its specific 2,4-di-tert-butyl-5-ethyl configuration, is classified as a non-discoloring, high-efficiency antioxidant for polyolefins [1]. While a kinetic study on 2,6-di-tert-butylphenols noted that the efficiency per phenol group does not differ strongly within that specific structural family, the substitution pattern of 2,4-di-tert-butyl-5-ethylphenol places it in a distinct class of antioxidants known for minimizing polymer discoloration during high-temperature processing—a common issue with BHT and simpler phenols [2].

Polymer Degradation Thermal Stability Polyolefin Additives

Polymer Compatibility: LogP Comparison

The predicted octanol-water partition coefficient (LogP) for 2,4-Di-tert-butyl-5-ethylphenol is 5.85, as calculated using the ACD/Labs Percepta Platform . This value is significantly higher than that of 2,6-Di-tert-butylphenol, which has a predicted LogP of 4.92 . The higher LogP value of the target compound indicates a greater degree of hydrophobicity and lipophilicity.

Physicochemical Properties Polymer Compatibility Additive Migration

US TSCA Inventory Status vs. Alternatives

2,4-Di-tert-butyl-5-ethylphenol (CAS 19245-41-1) is listed on the US EPA Toxic Substances Control Act (TSCA) Inventory as an 'Active' substance, with its status reviewed and approved for the 2024 Chemical Data Reporting (CDR) period [1]. This regulatory clearance is not universal for all experimental or even some commercial hindered phenols. For example, several higher molecular weight or functionally complex phenolic antioxidants may have 'Inactive' or 'Unknown' status, requiring costly and time-consuming Premanufacture Notices (PMNs) or Significant New Use Rules (SNURs) prior to commercial import or manufacture in the United States.

Regulatory Compliance TSCA Industrial Procurement

Bioconcentration Factor vs. BHT

The predicted Bioconcentration Factor (BCF) for 2,4-Di-tert-butyl-5-ethylphenol is 8274 at pH 7.4 . In comparison, the predicted BCF for Butylated Hydroxytoluene (BHT) is 1450 . The significantly higher BCF value for the target compound suggests a much greater potential for bioaccumulation in aquatic organisms.

Environmental Fate Ecotoxicology Sustainability

2,4-Di-tert-butyl-5-ethylphenol: Industrial & Research Applications


Non-Discoloring PP Fibers & Films

2,4-Di-tert-butyl-5-ethylphenol is ideally suited for stabilizing polypropylene fibers, films, and thin-walled injection molded parts where maintaining a neutral or white color is critical for product value. Its classification as a non-discoloring antioxidant addresses the yellowing issues associated with BHT, ensuring superior long-term color retention during processing and end-use [1]. The compound's high predicted LogP of 5.85 indicates excellent compatibility with the non-polar PP matrix, reducing the risk of additive migration and surface blooming that can impair printability and aesthetic quality in films and fibers .

TSCA-Compliant Polyolefin Compounding

For polymer compounders and masterbatch producers serving US-based customers, 2,4-Di-tert-butyl-5-ethylphenol provides a clear regulatory advantage. Its 'Active' status on the US EPA TSCA Inventory ensures that finished products containing this antioxidant can be manufactured and sold in the United States without facing the delays, costs, and legal risks associated with non-listed or 'Inactive' alternative phenolic stabilizers [1]. This is particularly important for applications in consumer goods, packaging, and automotive interiors where full regulatory compliance is non-negotiable.

High-Temperature Rubber Processing

The unique substitution pattern of 2,4-Di-tert-butyl-5-ethylphenol, featuring a 5-ethyl group capable of donating an α-hydrogen, suggests a mechanistic advantage in high-temperature applications where a secondary radical scavenging pathway can prolong the stabilizer's effectiveness [1]. This makes it a candidate for use in synthetic rubbers like EPDM or SBS, which are processed at elevated temperatures and are susceptible to oxidative chain scission and crosslinking. The compound's high boiling point (289°C) and low volatility further support its retention and performance during demanding compounding and curing operations .

Environmental Fate & Release Studies

In academic or industrial R&D settings, 2,4-Di-tert-butyl-5-ethylphenol can serve as a model compound for studying the environmental fate and bioaccumulation of highly lipophilic polymer additives. Its exceptionally high predicted BCF of 8274 makes it a potent probe for calibrating analytical methods for trace additive detection in environmental matrices (e.g., water, sediment, biota) and for investigating the leaching and migration behavior of stabilizers from plastic materials under various simulated environmental conditions [1].

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